molecular formula C21H23N3O B5708371 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B5708371
M. Wt: 333.4 g/mol
InChI Key: PBWGBCRWURGVHH-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound featuring a benzylpiperazine moiety linked to an indole ring via an ethanone bridge. Its design mimics the pharmacophoric features of donepezil, a clinically approved AChE inhibitor, with the benzylpiperazine group enhancing binding to the enzyme’s peripheral anionic site (PAS) .

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(14-18-15-22-20-9-5-4-8-19(18)20)24-12-10-23(11-13-24)16-17-6-2-1-3-7-17/h1-9,15,22H,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGBCRWURGVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base to form 1-benzylpiperazine.

    Indole Derivative Preparation: Indole is functionalized to introduce a reactive group, such as a halogen or a hydroxyl group, at the 3-position.

    Coupling Reaction: The functionalized indole derivative is then coupled with 1-benzylpiperazine using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the indole structure can modulate various biological pathways. The compound may exert its effects by binding to receptors, inhibiting enzymes, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues Targeting Acetylcholinesterase (AChE)

Compound 4a (2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivative)

  • Structural Features : Substituted benzylpiperazine with ortho-chloro on the benzyl ring.
  • Activity : IC50 = 0.91 ± 0.045 µM (AChE inhibition), outperforming donepezil (IC50 = 0.14 ± 0.03 µM) in preliminary assays .
  • Key Findings: Electron-withdrawing groups (Cl, F, NO2) at ortho/para positions enhance AChE binding. Molecular docking confirms alignment with donepezil’s binding mode .

Compound 4g

  • Structural Features : Meta-methoxy substituent on the benzyl ring.
  • Activity : IC50 = 5.5 ± 0.7 µM, indicating reduced efficacy compared to 4a .
  • Implication : Substituent position critically impacts activity, with meta-substitutions less favorable .

5-HT6 Receptor Ligands

3a (1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one)

  • Structural Features : N-Arylsulfonylindole core with 4-(2-methoxyphenyl)piperazine.
  • Activity : Demonstrated high affinity for 5-HT6 receptors, with modifications influencing receptor antagonism .
  • Comparison: The sulfonyl group and fluorinated indole differentiate it from the benzylpiperazine-ethanone scaffold, shifting the target from AChE to serotonin receptors .

3f (1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone)

  • Structural Features : Pyridinyl-piperazine substituent.

Other Indole-Piperazine/Ethanone Derivatives

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone

  • Structural Features : Bulky diphenylmethyl group on piperazine.
  • Implication : Increased lipophilicity may enhance blood-brain barrier penetration but reduce target specificity .

2-(Diethylamino)-1-(1H-indol-3-yl)ethanone (CAS 92292-25-6)

  • Structural Features: Diethylamino group replacing benzylpiperazine.
  • Activity: Unreported for AChE but structurally similar to psychoactive cathinones, suggesting divergent applications .

Research Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO2) at ortho/para positions on the benzyl ring enhance AChE inhibition, while bulkier groups (e.g., diphenylmethyl) may compromise selectivity .
  • Target Switching: Minor structural changes, such as adding sulfonyl groups or alkyl chains, redirect activity from AChE to 5-HT6 or cannabinoid receptors .
  • Therapeutic Potential: The benzylpiperazine-indole-ethanone scaffold shows promise for AD treatment but requires optimization to balance potency and pharmacokinetics .

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